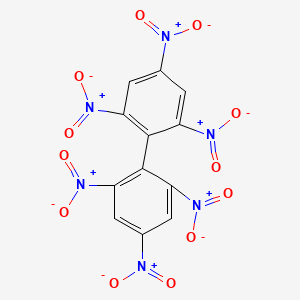
Thiatetraphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiatetraphosphole is a heterocyclic compound containing sulfur and phosphorus atoms. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound’s molecular formula is (C_4H_4PS_4), and it features a five-membered ring with alternating phosphorus and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiatetraphosphole can be synthesized through various methods, including the reaction of phosphorus pentasulfide with organic compounds containing carbon-sulfur bonds. One common method involves the cyclization of a suitable precursor under controlled conditions to form the desired heterocyclic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Thiatetraphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted this compound derivatives.
Scientific Research Applications
Thiatetraphosphole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-sulfur compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes involving sulfur and phosphorus.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which thiatetraphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms can form bonds with various biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Thiophosphates: These compounds contain phosphorus and sulfur atoms but differ in their structural arrangement.
Phosphorothioates: Similar to thiophosphates, these compounds have sulfur atoms replacing oxygen atoms in phosphate groups.
Thiourea Derivatives: These compounds contain sulfur and nitrogen atoms and have diverse biological applications.
Uniqueness: Thiatetraphosphole is unique due to its specific ring structure and the presence of alternating phosphorus and sulfur atoms. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
13396-89-9 |
|---|---|
Molecular Formula |
P4S |
Molecular Weight |
155.96 g/mol |
IUPAC Name |
thiatetraphosphole |
InChI |
InChI=1S/P4S/c1-2-4-5-3-1 |
InChI Key |
FWQKLXHRFHSMHW-UHFFFAOYSA-N |
Canonical SMILES |
P1=PSP=P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



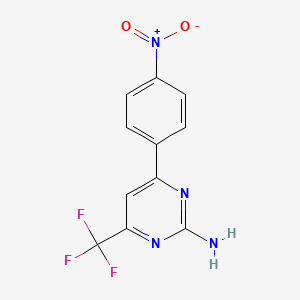
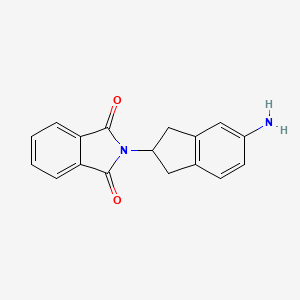
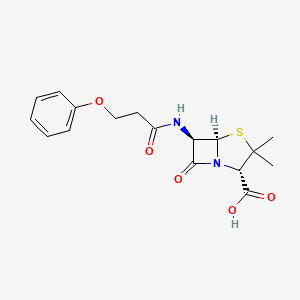

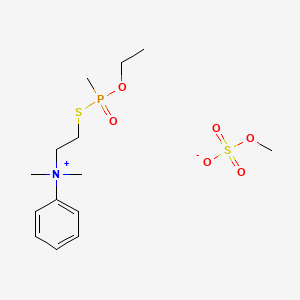
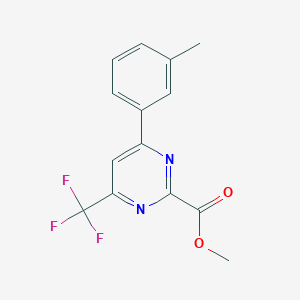
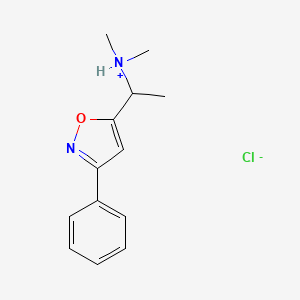
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
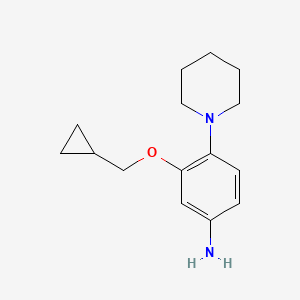

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
